molecular formula C16H14F2O B1327432 2',4'-Difluoro-3-(3-methylphenyl)propiophenone CAS No. 898768-16-6

2',4'-Difluoro-3-(3-methylphenyl)propiophenone

Cat. No. B1327432
CAS RN: 898768-16-6
M. Wt: 260.28 g/mol
InChI Key: ZEIACFKCJLBYRY-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14F2O . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The IUPAC name for 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone is 1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one . The molecular weight of this compound is 260.28618 .


Physical And Chemical Properties Analysis

The boiling point of 2’,4’-Difluoro-3-(3-methylphenyl)propiophenone is 374.5ºC at 760 mmHg . The density of this compound is 1.167g/cm³ .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrimidinones : A study by Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones using a precursor similar to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. This process involved trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals derived from phenones (Bonacorso et al., 2003).

  • Novel Copolymers Synthesis : Research by Savittieri et al. (2022) focused on synthesizing novel copolymers involving halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. These copolymers were formed using radical initiation (Savittieri et al., 2022).

  • Crystal and Molecular Structure Analysis : Allen, Trotter, and Rogers (1971) analyzed the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, a compound closely related to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. Their study provided insights into the molecular arrangement and intermolecular bonds (Allen, Trotter, & Rogers, 1971).

  • Difluoromethylating Reagent Development : Qin et al. (2005) developed a strategy for synthesizing a nucleophilic difluoromethylating reagent using a compound structurally similar to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. This reagent was then used to incorporate the difluoromethyl group into carbonyl compounds (Qin et al., 2005).

Advanced Materials Development

  • Nonlinear Optical Properties : Naseema et al. (2010) investigated the nonlinear optical properties of compounds structurally related to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. Their study highlights the potential application of these compounds in optical devices like limiters and switches (Naseema et al., 2010).

  • High Glass-Transition Temperature Polymers : Huang et al. (2007) synthesized novel arylene ether polymers using monomers activated by trifluoromethyl groups, similar in structure to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. These polymers demonstrated high glass-transition temperatures and good solubility in organic solvents, making them suitable for applications in high-performance materials (Huang et al., 2007).

Pharmaceutical Research

  • Active Pharmaceutical Intermediate : Yadav and Sowbna (2012) reported the synthesis of 4-benzyloxy propiophenone, a compound structurally similar to 2',4'-Difluoro-3-(3-methylphenyl)propiophenone, as an active pharmaceutical intermediate. This synthesis was achieved using liquid-liquid-liquid phase-transfer catalysis, indicating the potential pharmaceutical applications of related compounds (Yadav & Sowbna, 2012).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIACFKCJLBYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644098
Record name 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3-(3-methylphenyl)propiophenone

CAS RN

898768-16-6
Record name 1-(2,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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